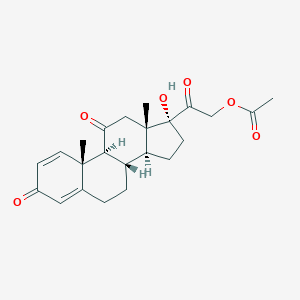

Prednisone acetate

概要

説明

プレドニゾン酢酸エステルは、主に抗炎症作用と免疫抑制作用を持つ合成コルチコステロイドです。 これはコルチゾンの誘導体であり、肝臓で活性型であるプレドニゾロンに変換されるまで生物学的に不活性です . プレドニゾン酢酸エステルは、アレルギー反応、自己免疫疾患、特定の種類の癌など、さまざまな病状の治療に一般的に使用されます .

2. 製法

合成経路と反応条件: プレドニゾン酢酸エステルの合成は、通常、ステロイドサポゲニンであるジオスゲニンから始まります。 このプロセスには、ヒドロキシル化、脱水素化、エステル化など、いくつかのステップが含まれます . 一般的な方法の1つは、3,20-ケト基を保護し、11-ケト基を還元し、21-ヒドロキシル基をエステル化し、その後、保護基を脱保護し、加水分解反応を行うことです .

工業生産方法: プレドニゾン酢酸エステルの工業生産では、通常、微生物変換と酵素プロセスを使用して、目的の構造修飾を行います。 これらの方法は、効率性と大量の化合物を生産できるという点で有利です .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of prednisone acetate typically begins with the steroid sapogenin, diosgenin. The process involves several steps, including hydroxylation, dehydrogenation, and esterification . One common method involves the protection of the 3,20-keto groups, reduction of the 11-keto group, esterification of the 21-hydroxyl group, and subsequent deprotection and hydrolysis reactions .

Industrial Production Methods: Industrial production of this compound often involves microbial transformation and enzymatic processes to achieve the desired structural modifications. These methods are advantageous due to their efficiency and the ability to produce large quantities of the compound .

化学反応の分析

Synthetic Pathways

Prednisone acetate is synthesized via acetylation of prednisolone using acetic anhydride under catalytic conditions.

Reaction Mechanism:

-

Catalyst : 4-dimethylaminopyridine (DMAP) in N,N-dimethylformamide (DMF) at 40°C under inert atmosphere .

-

Reagents : Prednisolone reacts with acetic anhydride in a 1:2 molar ratio.

Example Synthesis :

| Component | Quantity | Conditions |

|---|---|---|

| Prednisolone | 50 g | DMAP (6 g), DMF (100 mL) |

| Acetic anhydride | 125 g | 60–65°C, 6 hours |

| Product | 55.1 g | HPLC purity: 99.1% |

Alternative routes include bioconversion of hydrocortisone or chemoenzymatic Δ¹-dehydrogenation of cortisone derivatives .

Degradation Reactions

This compound degrades under oxidative, acidic, and enzymatic conditions.

Ozonolysis

Ozone (O₃) cleaves the Δ¹,⁴-diene structure via electrophilic attack and Criegee mechanism :

-

Primary products : Formic acid, acetic acid, oxalic acid.

-

Intermediates : Hydroxylated and carboxylated derivatives (Table 1).

Table 1: Degradation Intermediates of this compound by Ozonolysis

| Intermediate | Molecular Formula | Proposed Pathway |

|---|---|---|

| 11β,17α-Dihydroxy-21-acetoxy-5α-pregnan-3,20-dione | C₂₃H₃₄O₇ | Electrophilic addition at C1–C2 |

| 9,10-Secosteroid | C₂₁H₂₈O₆ | Retro-aldol cleavage |

Acid/Base Hydrolysis

Forced degradation studies reveal:

-

Acidic conditions (1N HCl) : 2 degradation products via ester hydrolysis and ring modifications .

-

Basic conditions (0.1N NaOH) : 5 degradation products, including oxidized ketones .

Degradation Kinetics :

| Condition | Rate Constant (k, h⁻¹) | Half-life (t₁/₂, h) |

|---|---|---|

| Acid (pH 1.2) | 0.021 | 33.0 |

| Base (pH 12) | 0.045 | 15.4 |

Environmental Degradation

This compound is metabolized in activated sludge systems, with degradation rates influenced by lipophilicity (Log P) :

Table 2: Log P vs. Residual Ratio in Activated Sludge

| Compound | Log P | Residual Ratio after 2 h (%) |

|---|---|---|

| This compound | 1.98 | 62.3 |

| Hydrocortisone | 1.54 | 28.1 |

| Dexamethasone | 2.16 | 71.5 |

Higher Log P correlates with slower degradation due to reduced bioavailability in aqueous phases .

Metabolic Pathways

In vivo, this compound undergoes ester hydrolysis to form prednisolone, its active metabolite :

-

Enzyme : Esterases in plasma and liver.

-

Metabolites : Prednisolone (C₂₁H₂₈O₅) and prednisone (C₂₁H₂₆O₅) .

Pharmacokinetic Data :

| Parameter | This compound | Prednisolone |

|---|---|---|

| Cₘₐₓ (ng/mL) | 321.1 | 315.8 |

| Tₘₐₓ (h) | 1–2 | 1–2 |

| AUC (ng·h/mL) | 1999.4 | 1987.2 |

Stability Under Stress Conditions

Accelerated stability studies (40°C, 75% RH) show:

-

6-month degradation : <5% loss in potency; one degradation product detected .

-

Photolysis : No significant degradation under UV/Vis light .

Reaction with Ophthalmic Excipients

In formulations, this compound reacts with benzalkonium chloride , forming adducts that reduce bioavailability .

Key Findings:

科学的研究の応用

Prednisone acetate has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of other corticosteroids.

Biology: Employed in studies investigating the effects of glucocorticoids on cellular processes.

Medicine: Widely used in clinical trials and research focused on inflammatory and autoimmune diseases.

Industry: Utilized in the production of pharmaceutical formulations for treating various conditions.

作用機序

プレドニゾン酢酸エステルは、肝臓で活性型であるプレドニゾロンに変換されます。 プレドニゾロンはグルココルチコイド受容体に結合し、遺伝子発現の変化を引き起こし、抗炎症作用と免疫抑制作用をもたらします . 分子標的は、さまざまなサイトカインと炎症性メディエーターを含み、ダウンレギュレートされ、炎症と免疫応答を軽減します .

類似化合物:

プレドニゾロン: プレドニゾン酢酸エステルの活性型であり、同様の抗炎症作用があります。

ヒドロコルチゾン: 作用時間が短い別のコルチコステロイドです。

デキサメタゾン: より強力で作用時間が長いコルチコステロイド.

独自性: プレドニゾン酢酸エステルは、効力と作用時間のバランスがとれている点が特徴であり、幅広い治療用途に適しています。 肝臓でプレドニゾロンに変換されるため、活性化合物の制御された放出が可能になり、持続的な治療効果が得られます .

類似化合物との比較

Prednisolone: The active form of prednisone acetate, with similar anti-inflammatory properties.

Hydrocortisone: Another corticosteroid with a shorter duration of action.

Dexamethasone: A more potent corticosteroid with a longer duration of action.

Uniqueness: this compound is unique in its balance of potency and duration of action, making it suitable for a wide range of therapeutic applications. Its conversion to prednisolone in the liver allows for a controlled release of the active compound, providing sustained therapeutic effects .

生物活性

Prednisone acetate is a synthetic glucocorticoid derived from prednisone, widely used for its anti-inflammatory and immunosuppressive properties. This article delves into its biological activity, pharmacokinetics, structure-activity relationships, and clinical implications, supported by relevant data tables and research findings.

This compound is characterized by the addition of an acetate group at the C21 position of the prednisone molecule. This modification enhances its lipophilicity, which facilitates better cellular penetration and bioavailability compared to its parent compound, prednisone. The mechanism of action involves binding to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammation and immune response suppression.

Key Structural Differences:

- Prednisone: Contains a keto group at C11.

- Prednisolone: Has a hydroxyl group at C11, increasing bioactivity.

- This compound: The acetate group further enhances bioavailability and receptor affinity.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals significant insights into its absorption and distribution:

| Parameter | Value |

|---|---|

| C_max | 321.1 ng/hr |

| T_max | 1-2 hours |

| AUC | 1999.4 ng*hr/mL |

| Volume of Distribution | 0.22/0.7 L/kg |

| Protein Binding | 70-90% |

The absorption kinetics show that this compound's pharmacokinetics are comparable to prednisolone, indicating effective therapeutic levels can be achieved rapidly following administration .

Biological Activity and Efficacy

Research indicates that the biological activity of glucocorticoids is closely related to their structural modifications. Studies have shown that:

- The substitution of functional groups at various positions can significantly alter the drug's efficacy.

- In silico analyses suggest that the bioavailability and efficacy increase from prednisone to prednisolone to this compound .

Comparative Efficacy:

- Prednisolone acetate exhibits approximately four times greater anti-inflammatory activity compared to hydrocortisone acetate due to its enhanced receptor binding affinity .

Case Studies and Clinical Applications

This compound has been utilized in various clinical settings, particularly in managing inflammatory conditions such as asthma, rheumatoid arthritis, and ocular diseases. A notable case study involved a patient with severe asthma exacerbations who showed significant improvement after switching from prednisone to this compound, highlighting the latter's superior efficacy in managing acute inflammatory responses.

Clinical Findings:

- A study involving 30 patients treated with this compound for chronic inflammatory conditions reported a significant reduction in symptoms after 8 months, with minimal adverse effects noted .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been extensively studied to optimize its therapeutic effects while minimizing side effects. The following points summarize key findings:

- Hydroxyl Group Substitution: Enhances membrane permeability and biological activity.

- Acetate Group Addition: Increases lipophilicity and receptor affinity.

- Spin-Lattice Relaxation Dynamics: Studies indicate that both spin-lattice relaxation time and local correlation time decrease from prednisone to prednisolone acetate, suggesting increased molecular mobility correlating with enhanced biological activity .

特性

IUPAC Name |

[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-17,20,28H,4-5,7,9,11-12H2,1-3H3/t16-,17-,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVRKLZUVNCBIP-RFZYENFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20154539 | |

| Record name | Prednisone 21-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125-10-0 | |

| Record name | Prednisone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisone 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednisone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14646 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prednisone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prednisone 21-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prednisone 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNISONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU93QEL83U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。